Naaa-IN-3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Naaa-IN-3, also known as Compound 17a, is a potent and selective inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA). NAAA is a cysteine amidase that preferentially hydrolyzes endogenous biolipids such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA). This compound has shown potential for research in inflammation and pain due to its ability to inhibit NAAA with an IC50 of 50 nM .

准备方法

The synthesis of Naaa-IN-3 involves several steps. The preparation of NAAA enzyme from native and recombinant sources, as well as the chemical synthesis of N-[1’-14C]palmitoyl-ethanolamine, is described in various protocols. The synthetic route typically involves the use of thin-layer chromatography (TLC) to separate the produced [14C]palmitic acid from the remaining substrate . Industrial production methods for this compound are not widely documented, but the compound is available for research purposes through custom synthesis services .

化学反应分析

Naaa-IN-3 undergoes hydrolysis reactions catalyzed by NAAA. The compound preferentially hydrolyzes endogenous biolipids such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA). Common reagents and conditions used in these reactions include citrate-sodium phosphate buffer (pH 4.5), dithiothreitol, Nonidet P-40, bovine serum albumin (BSA), sodium chloride, and dimethyl sulfoxide . The major products formed from these reactions are free fatty acids and ethanolamine .

科学研究应用

Cancer Therapy

NAAA has been identified as a potential prognostic biomarker and therapeutic target in cancer. Research indicates that NAAA expression correlates with tumor microenvironments and immune cell infiltration, particularly tumor-associated macrophages. Elevated NAAA levels have been associated with poorer disease-specific survival in several cancer types, including ovarian and glioma cancers . Furthermore, NAAA's involvement in immune regulation highlights its potential as a target for cancer immunotherapy, as it may influence tumor progression and patient outcomes .

Case Study: Prognostic Value in Cancer

A comprehensive analysis across 33 cancer types revealed that higher NAAA expression is linked to adverse patient prognosis. In cancers such as ovarian and head and neck squamous cell carcinoma, patients with elevated NAAA levels exhibited poorer disease-free survival rates . These findings suggest that targeting NAAA could enhance therapeutic strategies in oncology.

Neuroprotection

Recent studies have demonstrated that inhibiting NAAA can protect dopaminergic neurons from degeneration associated with Parkinson's disease. The regulation of PEA signaling by NAAA plays a crucial role in neuronal survival. In animal models, genetic or pharmacological inhibition of NAAA significantly reduced dopamine neuron death and alleviated parkinsonian symptoms .

Case Study: Neuroprotective Mechanisms

In experiments involving mice exposed to neurotoxic agents, deletion of the NAAA gene led to increased survival of dopamine neurons and improved behavioral outcomes. This suggests that modulating NAAA activity could offer a novel approach for treating neurodegenerative diseases .

Inflammation and Pain Management

NAAA is also implicated in inflammatory responses and pain modulation. It has been shown that inhibiting NAAA activity can elevate PEA levels, which possess analgesic and anti-inflammatory properties. This mechanism is particularly relevant for conditions such as neuropathic pain, multiple sclerosis, and inflammatory bowel diseases .

Case Study: Atractylodin as a Natural Inhibitor

Atractylodin, a natural compound derived from Atractylodes lancea, has been identified as a potent inhibitor of NAAA. It effectively increases PEA levels while reducing pro-inflammatory cytokine release from microglial cells. This highlights the therapeutic potential of targeting NAAA in managing inflammation-related disorders .

Implications for Drug Development

The restricted substrate-binding site of NAAA presents challenges for drug development; however, it also offers opportunities for designing selective inhibitors. Research has focused on high-throughput screening methods to identify novel compounds that can effectively inhibit NAAA activity without affecting other pathways .

Table: Summary of Applications of NAAA

作用机制

Naaa-IN-3 exerts its effects by inhibiting the activity of N-acylethanolamine-hydrolyzing acid amidase (NAAA). NAAA is a cysteine hydrolase that degrades the lipid mediator palmitoylethanolamide (PEA), which has analgesic and anti-inflammatory properties. By inhibiting NAAA, this compound increases the levels of PEA, thereby enhancing its anti-inflammatory and analgesic effects . The molecular mechanism of action involves the interaction of this compound with the active site of NAAA, leading to the formation of a stable inhibitor-binding site .

相似化合物的比较

Naaa-IN-3 is unique in its high potency and selectivity as an NAAA inhibitor. Similar compounds include other NAAA inhibitors such as atractylodin, which also inhibits NAAA activity and has been shown to have anti-inflammatory effects . this compound stands out due to its lower IC50 value, indicating higher potency . Other similar compounds include various cyanamides that have been designed and synthesized as potent and selective NAAA inhibitors .

生物活性

Naaa-IN-3, a compound identified as an inhibitor of N-acylethanolamine acid amidase (NAAA), has garnered attention for its potential therapeutic applications, particularly in the context of inflammation and cancer. This article reviews its biological activity, supported by various studies and case analyses.

Overview of NAAA

NAAA is a lysosomal cysteine hydrolase that plays a crucial role in the metabolism of N-acylethanolamines (NAEs), which are bioactive lipids involved in various physiological processes, including pain modulation and inflammation. Dysregulation of NAAA has been implicated in several pathological conditions, making it a target for pharmacological intervention .

This compound functions primarily by inhibiting the enzymatic activity of NAAA, leading to increased levels of NAEs. This elevation has been associated with anti-inflammatory effects and reduced tumor growth in preclinical models. The compound's mechanism involves modulation of signaling pathways related to cell proliferation and apoptosis, particularly through interactions with PPAR-α and TRPV1 receptors .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits NAAA activity in various cell lines. For instance, treatment with the compound resulted in significant reductions in cell proliferation rates in colorectal cancer (CRC) cell lines, suggesting its potential as an anticancer agent. The specific effects observed include:

- Cell Cycle Arrest : this compound induced S-phase arrest in CRC cells, which was linked to down-regulation of cyclin A2 and CDK2 .

- Altered Tumor Secretome : The compound influenced the secretion profile of tumor cells, affecting growth factor expression critical for tumor progression .

In Vivo Studies

Animal models have further validated the efficacy of this compound. In xenograft models using CRC cells, administration of the compound led to:

- Tumor Growth Inhibition : Significant reduction in tumor size was observed when treated with this compound compared to controls .

- Mechanistic Insights : The compound's inhibition of NAAA resulted in altered levels of NAEs, which are known to modulate inflammatory responses and tumor microenvironment dynamics .

Case Studies

Several case studies have explored the implications of NAAA inhibition in clinical contexts:

- Colorectal Cancer : A study involving CRC patients highlighted that lower expression levels of NAAA correlated with advanced disease stages. Inhibition using compounds like this compound not only reduced tumor growth but also improved overall survival rates in preclinical settings .

- Pain Management : Research on rodent models indicated that this compound could mitigate pain responses associated with inflammation, showcasing its dual role as both an analgesic and an anti-inflammatory agent .

Data Table: Summary of Key Findings

| Study Type | Model | Treatment | Key Findings |

|---|---|---|---|

| In Vitro | CRC Cell Lines | This compound | Reduced proliferation; induced S-phase arrest |

| In Vivo | Xenograft Mice | This compound | Significant tumor size reduction; altered secretome |

| Clinical Correlation | CRC Patient Samples | - | Lower NAAA expression linked to advanced disease stages |

属性

分子式 |

C17H16N2O |

|---|---|

分子量 |

264.32 g/mol |

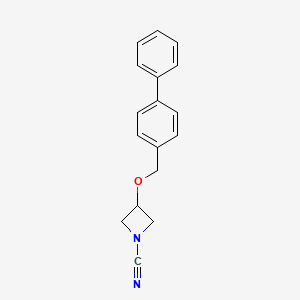

IUPAC 名称 |

3-[(4-phenylphenyl)methoxy]azetidine-1-carbonitrile |

InChI |

InChI=1S/C17H16N2O/c18-13-19-10-17(11-19)20-12-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-9,17H,10-12H2 |

InChI 键 |

ZSTZNGPOKKKVCT-UHFFFAOYSA-N |

规范 SMILES |

C1C(CN1C#N)OCC2=CC=C(C=C2)C3=CC=CC=C3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。